molecular formula C16H21Cl2N3O4S B11003805 N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide

N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide

Cat. No.: B11003805
M. Wt: 422.3 g/mol
InChI Key: WDTJWBDRUMOLPU-IAXJKZSUSA-N
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Description

N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a valinamide moiety. Its molecular formula is C17H16Cl2N2O3S, and it has a molecular weight of approximately 399.29 g/mol.

Properties

Molecular Formula

C16H21Cl2N3O4S

Molecular Weight

422.3 g/mol

IUPAC Name

(2S)-N-(3,4-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C16H21Cl2N3O4S/c1-9(2)14(15(22)19-10-3-4-12(17)13(18)7-10)21-16(23)20-11-5-6-26(24,25)8-11/h3-4,7,9,11,14H,5-6,8H2,1-2H3,(H,19,22)(H2,20,21,23)/t11?,14-/m0/s1

InChI Key

WDTJWBDRUMOLPU-IAXJKZSUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the formation of the thiophene ring, followed by oxidation to introduce the dioxidotetrahydro group. This can be done using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Valinamide: The final step involves coupling the dichlorophenyl and dioxidotetrahydrothiophenyl intermediates with valinamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono-chlorinated or dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Mono-chlorinated or dechlorinated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group may participate in redox reactions. The valinamide moiety could enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: This compound shares the dioxidotetrahydrothiophenyl group but has a different aromatic substituent.

    3-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)acrylamide: Similar in structure but contains an acrylamide moiety instead of valinamide.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the dichlorophenyl group.

Uniqueness

N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is unique due to the presence of both the dichlorophenyl and valinamide groups, which may confer distinct chemical and biological properties

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